(2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride
Description
(2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring and a cinnamoyl chloride group
Properties
IUPAC Name |
(E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O/c10-9(13)4-2-6-1-3-7(11)5-8(6)12/h1-5H/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLKPSKPONQGFY-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride typically involves the reaction of (E)-2,4-difluorocinnamic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the (E)-2,4-difluorocinnamic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure, yielding this compound as a product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The compound’s acyl chloride group reacts vigorously with nucleophiles, forming covalent bonds while releasing HCl.
Amidation
Reaction with amines produces substituted acrylamides, a key step in pharmaceutical intermediate synthesis.
Example :
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Reactants : Primary/secondary amines (e.g., aminobenzamides)
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Outcome : High yields (e.g., 85% for 5-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide) .
Mechanism :
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Nucleophilic attack by the amine on the carbonyl carbon.
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HCl elimination, stabilized by pyridine.
Esterification
Alcohols or phenolates react to form esters, useful in polymer and agrochemical synthesis.
Example :
-
Reactants : Phenols or alcohols (e.g., thiophene-2-carboxylate derivatives)
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Conditions : Potassium carbonate (base), dimethylformamide (DMF), room temperature.
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Outcome : Esters with retained (E)-stereochemistry.
Cyclopropanation
The α,β-unsaturated system undergoes cyclopropanation under catalytic conditions, forming strained cyclopropyl intermediates.
Example :
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Conditions : Tetrahydrofuran (THF), reflux.
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Outcome : Enantiomerically enriched trans-2-(3,4-difluorophenyl)cyclopropylamine derivatives .
Hydrolysis
Rapid hydrolysis occurs in aqueous media, yielding (2E)-3-(2,4-difluorophenyl)acrylic acid.
Conditions :
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Acidic : HCl/H₂O.
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Basic : NaOH/H₂O.
Application : Intermediate purification or functional group interconversion .
Diels-Alder Reactions
The conjugated dienophile participates in [4+2] cycloadditions with dienes.
Example :
-
Reactants : 1,3-dienes (e.g., cyclopentadiene)
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Conditions : Solvent-free, 80–100°C.
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Outcome : Six-membered cyclohexene derivatives.
Mechanistic Insights
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Electrophilicity Enhancement : Fluorine’s electron-withdrawing effect activates the carbonyl carbon, accelerating nucleophilic attacks.
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Steric Effects : The (E)-configuration minimizes steric hindrance, favoring planar transition states .
This compound’s versatility in forming carbon-heteroatom and carbon-carbon bonds underscores its importance in medicinal chemistry and materials science.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic chemistry for synthesizing more complex molecules. It can participate in:
- Nucleophilic substitutions to introduce various functional groups.
- Coupling reactions to form larger aromatic systems.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to form derivatives | Amides, esters |
| Coupling Reactions | Formation of larger aromatic compounds | Biaryl compounds |
Biological Studies
Research has highlighted the potential biological activities of (2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride:
- Antimicrobial Activity : Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes.
- Cancer Research : The compound's structure allows it to interact with specific biological macromolecules, making it a candidate for developing anti-cancer agents.
Case Study: Antimicrobial Properties
A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains. The fluorine atoms contributed to increased lipophilicity, enhancing cellular uptake.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential:
- Fluorinated Drugs : The incorporation of fluorine in drug design has been shown to improve pharmacokinetic properties. This compound is explored as a precursor for synthesizing fluorinated pharmaceuticals.
Example: Fluorinated Anticancer Agents
Research has focused on synthesizing fluorinated analogs of known anticancer drugs using this compound as an intermediate. These analogs have shown improved efficacy in preclinical trials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can interact with proteins, enzymes, and other biomolecules, potentially altering their function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2,4-dichlorocinnamoyl chloride: Similar structure but with chlorine atoms instead of fluorine.
(E)-2,4-dibromocinnamoyl chloride: Contains bromine atoms instead of fluorine.
(E)-2,4-dimethylcinnamoyl chloride: Methyl groups replace the fluorine atoms.
Uniqueness
(2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Biological Activity
(2E)-3-(2,4-difluorophenyl)prop-2-enoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, as well as its mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Inhibits pathways related to inflammation.
- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 40 µg/mL | 29 |
| Staphylococcus aureus | 50 µg/mL | 24 |
| Pseudomonas aeruginosa | 30 µg/mL | 30 |
| Klebsiella pneumoniae | 50 µg/mL | 19 |
These results indicate that the compound is comparable to standard antibiotics in its efficacy against these pathogens .
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound are attributed to its ability to inhibit enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammatory responses and oxidative stress within cells .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HeLa | 1.26 | Significant reduction in cell viability |
| MCF-7 | 1.29 | Induction of apoptosis |
In MCF-7 cells, treated samples showed increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis initiation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Roxana et al. reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to those produced by ceftriaxone.
- Case Study on Anticancer Effects : Research published in a peer-reviewed journal highlighted that this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest at the S phase, suggesting a mechanism that disrupts DNA synthesis and promotes apoptosis .
Q & A
Q. What advanced chromatographic techniques are suitable for separating this compound from its synthetic byproducts?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves polar byproducts (e.g., hydrolyzed carboxylic acids). GC-MS with electron ionization (EI) is ideal for volatile impurities. For chiral separations (if applicable), chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
